REACTION_CXSMILES
|
S(=O)(=O)(O)O.[N+:6]([O-:9])(O)=[O:7].[CH3:10][C:11]1[NH:12][C:13]([CH3:18])=[CH:14][C:15](=[O:17])[CH:16]=1.[OH-].[Na+].N>C(O)=O>[CH3:10][C:11]1[NH:12][C:13]([CH3:18])=[CH:14][C:15](=[O:17])[C:16]=1[N+:6]([O-:9])=[O:7] |f:3.4|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CC=1NC(=CC(C1)=O)C
|
Name
|
ice
|
Quantity
|
33 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added as a solid over 5 min
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then heated at 100° C. for 2 h, at which time it
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
|
CUSTOM
|
Details
|
The red fumes were blown into a base trap with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in an ice bath
|
Type
|
STIRRING
|
Details
|
was stirred (some precipitate
|
Type
|
CUSTOM
|
Details
|
formed)
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 5 min
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
cooled in a freezer for 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The solids were filtered
|
Type
|
WASH
|
Details
|
washed with water, air
|
Type
|
CUSTOM
|
Details
|
dried for 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
further dried in a vacuum oven at 37° C. overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC(=CC(C1[N+](=O)[O-])=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.56 mmol | |
AMOUNT: MASS | 440 mg | |
YIELD: PERCENTYIELD | 15.79% | |
YIELD: CALCULATEDPERCENTYIELD | 15.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |